![molecular formula C16H14FN3O2 B11398503 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11398503.png)
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound featuring a fluorophenyl group, a morpholine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:
Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate ethenylating agent under basic conditions to form the 4-fluorophenyl ethenyl intermediate.
Oxazole Ring Formation: The intermediate is then reacted with a suitable oxazole precursor under acidic or basic conditions to form the oxazole ring.
Morpholine Substitution: Finally, the morpholine ring is introduced through a substitution reaction, often using a morpholine derivative and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the ethenyl group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: It is used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and morpholine ring are key to its binding affinity and specificity. The oxazole ring may participate in hydrogen bonding or π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE
- 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE
- 2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The presence of the fluorophenyl group in 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-(MORPHOLIN-4-YL)-1,3-OXAZOLE-4-CARBONITRILE imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding. This can enhance the compound’s binding affinity and specificity compared to its chloro, bromo, or methoxy analogs.
Properties
Molecular Formula |
C16H14FN3O2 |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H14FN3O2/c17-13-4-1-12(2-5-13)3-6-15-19-14(11-18)16(22-15)20-7-9-21-10-8-20/h1-6H,7-10H2/b6-3+ |
InChI Key |
KIWYOFDDVIKACU-ZZXKWVIFSA-N |
Isomeric SMILES |
C1COCCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398422.png)
![4-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11398424.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11398431.png)
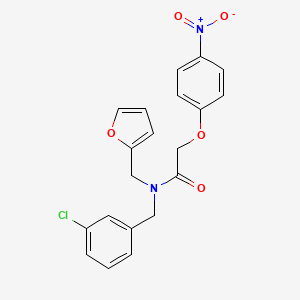
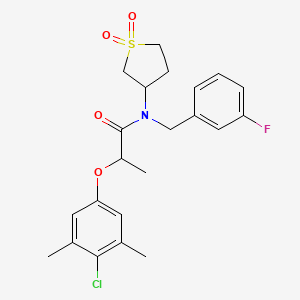
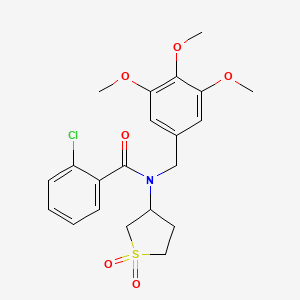
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11398469.png)

![3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11398483.png)
![7-hydroxy-1-(propan-2-yl)-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11398492.png)
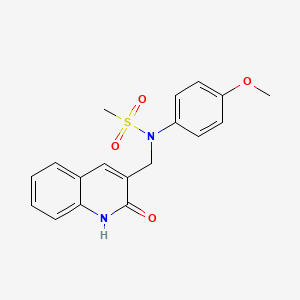
![N-(2-methoxyphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398501.png)
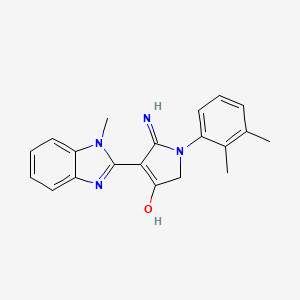
![N-(3-methoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11398510.png)
